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Compound of Interest

Compound Name: Triazepinone

Cat. No.: B1260405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The term "Triazepinone" designates a class of seven-membered heterocyclic compounds

characterized by the presence of three nitrogen atoms and a carbonyl functional group within

the ring structure. The relative positioning of these heteroatoms and the ketone group gives

rise to a variety of isomers, each with distinct chemical properties and potential biological

activities. This technical guide provides an in-depth exploration of the core chemical structure

of a representative Triazepinone isomer, 1,3,5-triazepan-2-one, including its synthesis,

physicochemical properties, and a discussion of its broader context within medicinal chemistry.

The 1,3,5-Triazepan-2-one Core
The fundamental structure of 1,3,5-triazepan-2-one consists of a saturated seven-membered

ring containing nitrogen atoms at positions 1, 3, and 5, and a carbonyl group at position 2.

Systematic IUPAC Name: 1,3,5-Triazepan-2-one

Molecular Formula: C₄H₈N₂O

Core Structure:

Caption: Core chemical structure of 1,3,5-Triazepan-2-one.
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Quantitative data for the unsubstituted 1,3,5-triazepan-2-one core is not extensively reported in

readily available literature. However, based on the general principles of organic chemistry, the

following properties can be inferred and would be expected for this structure. The data

presented in the table below is a compilation of predicted values from computational models

and representative data from simple substituted analogs found in chemical databases.

Property
Predicted/Representative
Value

Notes

Molecular Weight 100.12 g/mol
Calculated from the molecular

formula.

LogP -1.5 to -0.5
Predicted values suggest a

high degree of hydrophilicity.

Hydrogen Bond Donors 2
The two secondary amine

groups (at positions 1 and 5).

Hydrogen Bond Acceptors 2

The carbonyl oxygen and the

tertiary amine nitrogen (at

position 3).

pKa (most basic) 5.0 - 7.0
Estimated for the secondary

amine nitrogens.

pKa (most acidic) 16.0 - 18.0
Estimated for the N-H protons

of the secondary amines.

Synthesis of the Triazepinone Core
The synthesis of the 1,3,5-triazepine ring system often involves cyclization reactions. A general

and illustrative synthetic approach to a substituted 1,3,5-triazepan-2-one is outlined below. It is

important to note that specific reaction conditions can vary significantly based on the desired

substituents.

A plausible synthetic route involves the condensation of a 1,2-diamine with a derivative of urea

or a related carbonyl-containing compound.

Experimental Protocol: Synthesis of a Substituted 1,3,5-Triazepan-2-one Derivative
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This protocol is a generalized representation based on common organic synthesis

methodologies.

Reaction Setup: A solution of N,N'-bis(2-aminoethyl)amine (1.0 eq) in a suitable aprotic

solvent, such as dichloromethane or tetrahydrofuran, is prepared in a round-bottom flask

equipped with a magnetic stirrer and a reflux condenser.

Reagent Addition: Phosgene (or a phosgene equivalent such as triphosgene or

carbonyldiimidazole) (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is highly

exothermic and should be performed in a well-ventilated fume hood with appropriate safety

precautions.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and then heated to reflux for several hours. The progress of the

reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the

solvent is removed under reduced pressure. The resulting crude product is then purified by

column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure and purity of the synthesized compound are confirmed using

spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Starting Materials

Reaction Processing Analysis

N,N'-bis(2-aminoethyl)amine

Condensation Reaction

Phosgene or equivalent

Solvent Removal Purification Spectroscopic Characterization

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of a 1,3,5-triazepan-2-one derivative.
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Biological Significance and Signaling Pathways
While the unsubstituted 1,3,5-triazepan-2-one core is not a widely studied entity in itself, the

broader class of triazepine-containing molecules has garnered significant interest in medicinal

chemistry. These structures are often considered as scaffolds for the development of novel

therapeutic agents due to their conformational flexibility and ability to present substituents in a

defined three-dimensional space.

Derivatives of fused triazepinones, such as benzodiazepines (which contain a diazepine ring),

are well-known for their activity on the central nervous system, primarily through modulation of

GABA-A receptors. Although structurally distinct, the triazepinone core could potentially serve

as a template for designing ligands for various biological targets. The introduction of specific

functional groups onto the triazepinone ring can lead to interactions with receptors, enzymes,

or ion channels.

The logical relationship for the drug discovery process involving a triazepinone core can be

visualized as follows:

Triazepinone Core

Structure-Activity Relationship (SAR) Studies

Lead Compound Identification

Lead Optimization

Drug Candidate
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Caption: Logical progression in drug discovery starting from a core scaffold.

Conclusion
The Triazepinone core, exemplified by the 1,3,5-triazepan-2-one structure, represents a

versatile heterocyclic scaffold. While comprehensive experimental data on the unsubstituted

parent compound is sparse, its synthesis is achievable through established organic chemistry

principles. The true potential of the triazepinone core lies in its utility as a foundational

structure for the synthesis of diverse derivatives with potential applications in drug discovery.

Further research into the synthesis and biological evaluation of novel triazepinone analogs is

warranted to fully explore their therapeutic potential. This guide serves as a foundational

resource for researchers embarking on the exploration of this intriguing class of heterocyclic

compounds.

To cite this document: BenchChem. [The Core Chemical Structure of Triazepinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260405#what-is-the-core-chemical-structure-of-
triazepinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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